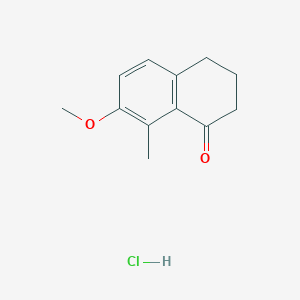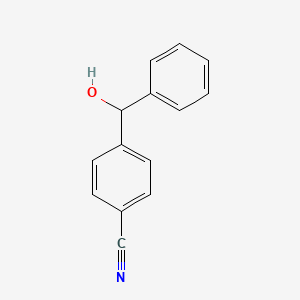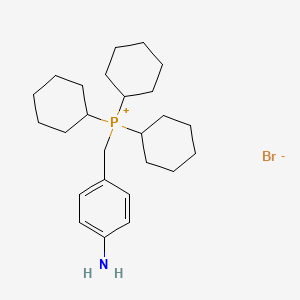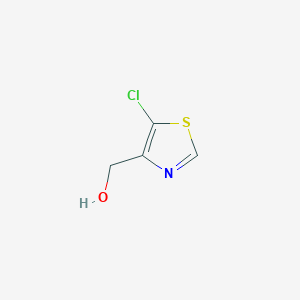![molecular formula C21H15ClFN3O B13137692 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime typically involves the condensation of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with 4-fluorobenzylamine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various quinone derivatives, amines, and halogen-substituted compounds .
科学研究应用
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
6-Chloro-2-phenylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Another precursor used in the synthesis.
4-Fluorobenzylamine: A reagent used in the synthesis.
Uniqueness
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C21H15ClFN3O |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(4-fluorophenyl)methoxy]methanimine |
InChI |
InChI=1S/C21H15ClFN3O/c22-17-8-11-20-25-21(16-4-2-1-3-5-16)19(26(20)13-17)12-24-27-14-15-6-9-18(23)10-7-15/h1-13H,14H2/b24-12+ |
InChI 键 |
KKXABNCDEHCDML-WYMPLXKRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OCC4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)


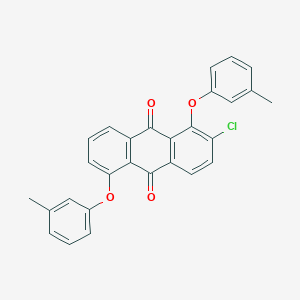
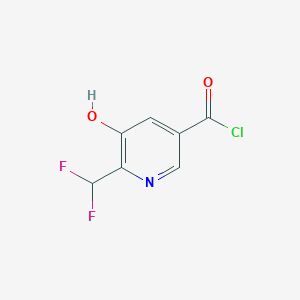
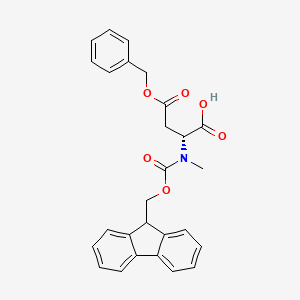
![Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-](/img/structure/B13137634.png)
![2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B13137638.png)
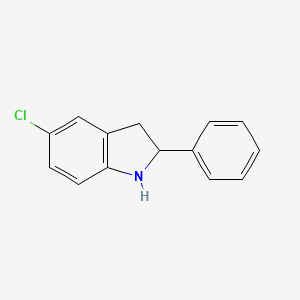
![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
